

potential off-target effects of YNT-185 dihydrochloride

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Compound of Interest

Compound Name: YNT-185 dihydrochloride

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YNT-185 Dihydrochloride Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **YNT-185 dihydrochloride**. This resource is intended for researchers, scientists, and drug development professionals.

Disclaimer

Comprehensive off-target screening data for **YNT-185 dihydrochloride** is not publicly available. The information provided herein is based on its known on-target activity and general principles of pharmacological profiling. The troubleshooting guides and experimental protocols are intended to assist researchers in designing and interpreting their own experiments to investigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of YNT-185?

YNT-185 is a potent and selective agonist for the orexin 2 receptor (OX2R) with approximately 100-fold selectivity over the orexin 1 receptor (OX1R).[1][2][3] This selectivity is based on in vitro functional assays.

Q2: Has YNT-185 been screened against a broad panel of receptors and kinases?

Troubleshooting & Optimization





Publicly available literature does not contain results from a broad panel screening of YNT-185 (e.g., a CEREP panel or a kinase panel). Therefore, its activity at other potential off-target sites is not documented in the public domain.

Q3: Are there any known class-specific adverse effects for OX2R agonists that could be indicative of off-target effects?

While specific off-target data for YNT-185 is unavailable, a different oral OX2R agonist, TAK-994, was evaluated in a Phase 2 clinical trial that was terminated early due to instances of drug-induced liver injury.[4] This suggests that researchers working with novel OX2R agonists should consider monitoring for potential hepatotoxicity as a possible class-related adverse effect.

Q4: My experimental results are inconsistent with the known on-target effects of YNT-185. Could this be due to off-target activity?

Inconsistent or unexpected results could potentially be due to off-target effects, especially at higher concentrations. It is crucial to verify the identity and purity of your **YNT-185 dihydrochloride** stock. If the compound is verified, consider performing experiments to rule out off-target interactions at other receptors or signaling pathways that may be active in your experimental system.

Troubleshooting Guides Issue: Unexpected Phenotypic or Cellular Response

If you observe a response in your in vitro or in vivo model that is not consistent with OX2R activation, consider the following troubleshooting steps:

- Confirm On-Target Activity: As a first step, ensure that the observed effects are indeed independent of OX2R. This can be done by:
 - Using an OX2R antagonist to see if the unexpected effect is blocked.
 - Testing YNT-185 in a cell line or animal model that does not express OX2R.
 - Comparing the dose-response curve of the unexpected effect with that of a known ontarget effect (e.g., intracellular calcium mobilization in OX2R-expressing cells).



- Hypothesize Potential Off-Targets: Based on the observed phenotype, formulate hypotheses about potential off-target interactions. For example, if you observe cardiovascular effects, you might consider screening against a panel of cardiovascular-related receptors and ion channels.
- Perform Broad Panel Screening: If resources permit, subject YNT-185 to a broad off-target screening panel (e.g., a commercial service that screens against hundreds of receptors, kinases, and ion channels).

Issue: Variability Between Experimental Batches

If you observe different results with different batches of **YNT-185 dihydrochloride**, it is important to:

- Verify Compound Identity and Purity: Use analytical methods such as LC-MS and NMR to confirm the chemical identity and purity of each batch. Impurities could be responsible for offtarget activities.
- Assess Compound Stability: YNT-185 dihydrochloride is a chemical compound that may degrade over time or with improper storage. Ensure that it has been stored correctly and consider re-evaluating the purity of older batches.

Quantitative Data

The following table summarizes the known in vitro potency of YNT-185 at human orexin receptors.

Receptor	Assay Type	Cell Line	EC50 (μM)	Reference
Orexin 2 Receptor (OX2R)	Intracellular Ca2+ mobilization	СНО	0.028	[5][6]
Orexin 1 Receptor (OX1R)	Intracellular Ca2+ mobilization	СНО	2.75	[5][6]



Experimental Protocols

The following are generalized protocols for key experiments to assess the on-target and potential off-target effects of YNT-185.

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

Objective: To determine the potency and efficacy of YNT-185 at a Gq-coupled receptor of interest (e.g., OX1R, OX2R, or a potential off-target).

Methodology:

- Cell Culture: Culture CHO or HEK293 cells stably expressing the receptor of interest in appropriate media.
- Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
- Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Compound Preparation: Prepare a serial dilution of YNT-185 dihydrochloride in the assay buffer.
- Assay:
 - Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
 - Record a baseline fluorescence reading.
 - Add the YNT-185 dilutions to the wells and continuously measure the fluorescence intensity for a defined period (e.g., 180 seconds).
- Data Analysis:
 - Calculate the change in fluorescence from baseline.



- Plot the peak fluorescence response against the logarithm of the YNT-185 concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity of YNT-185 for a specific receptor.

Methodology:

- Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest.
- Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand specific for the receptor, and varying concentrations of YNT-185.
- Incubation: Incubate the mixture to allow binding to reach equilibrium.
- Separation: Rapidly filter the mixture through a filter mat to separate the bound from the unbound radioligand.
- Detection: Measure the radioactivity retained on the filter using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding of the radioligand against the logarithm of the YNT-185 concentration.
 - Fit the data to a one-site competition binding equation to determine the IC50 value.
 - Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations Signaling Pathway and Experimental Workflow Diagrams

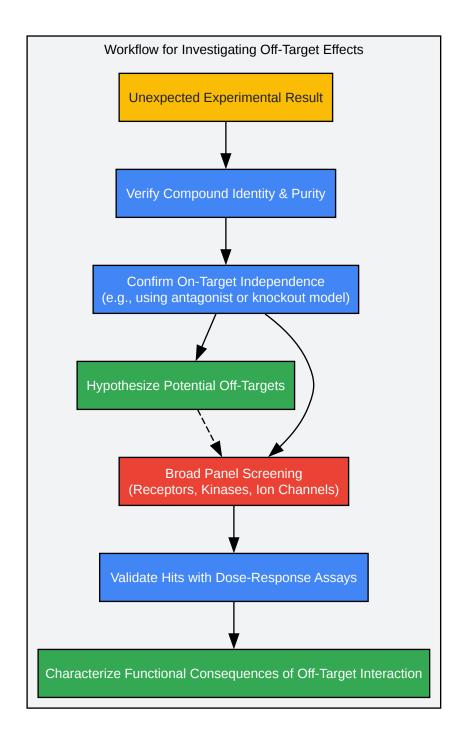




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Caption: Intended signaling pathway of YNT-185 via the OX2R.





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